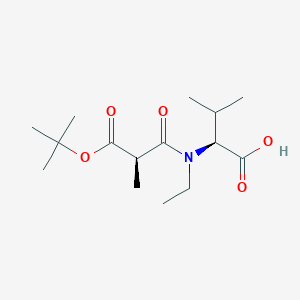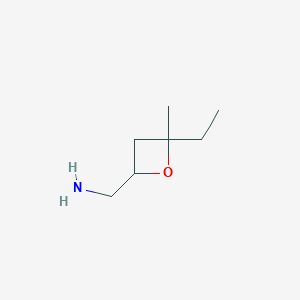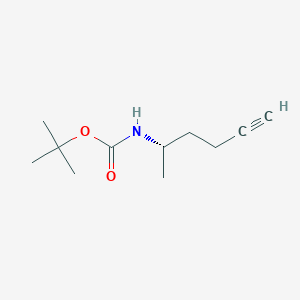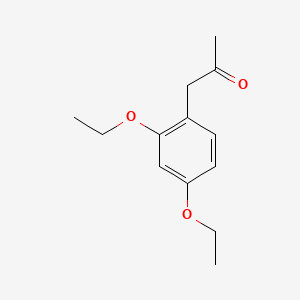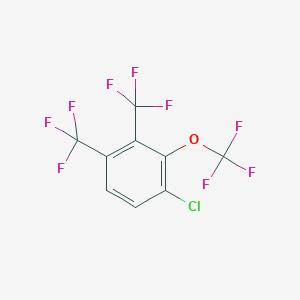
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H2ClF9O. This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The exact methods can vary depending on the desired purity and yield.
化学反应分析
Types of Reactions
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted benzene derivative.
科学研究应用
1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules due to the unique properties imparted by the trifluoromethyl groups.
Medicine: Explored for its potential in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
作用机制
The mechanism by which 1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar properties but different substitution patterns.
1,3-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene but with different positions of the trifluoromethyl groups.
Uniqueness
This compound is unique due to the combination of trifluoromethyl and trifluoromethoxy groups along with a chlorine atom on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields.
属性
分子式 |
C9H2ClF9O |
|---|---|
分子量 |
332.55 g/mol |
IUPAC 名称 |
1-chloro-2-(trifluoromethoxy)-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H |
InChI 键 |
GSQFPNKUUXKXTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


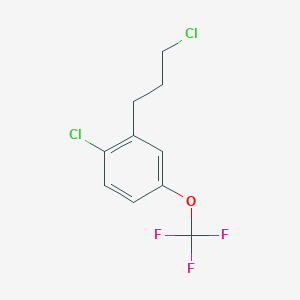
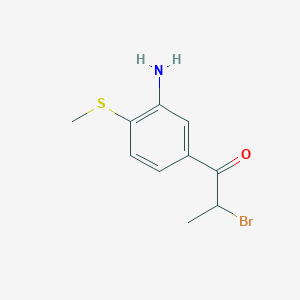
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)

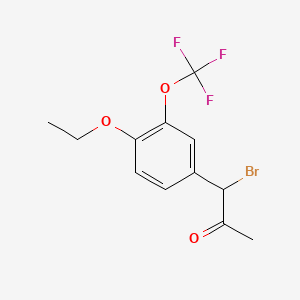
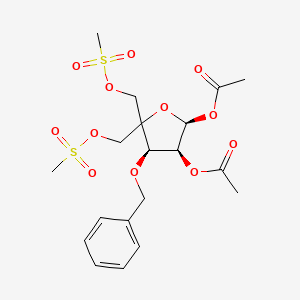

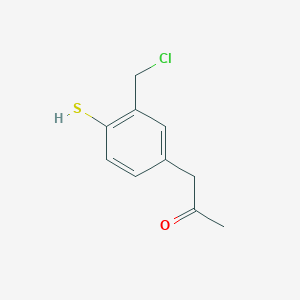
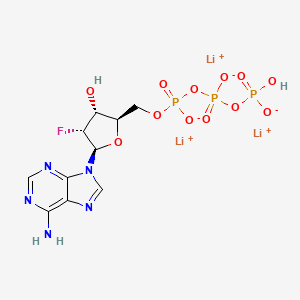
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
